alpha-Angelica lactone

Catalog No.
S589639
CAS No.
591-12-8
M.F
C5H6O2
M. Wt
98.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Angelica lactone

CAS Number

591-12-8

Product Name

alpha-Angelica lactone

IUPAC Name

5-methyl-3H-furan-2-one

Molecular Formula

C5H6O2

Molecular Weight

98.1 g/mol

InChI

InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2H,3H2,1H3

InChI Key

QOTQFLOTGBBMEX-UHFFFAOYSA-N

SMILES

CC1=CCC(=O)O1

Solubility

soluble in alcohol, slightly soluble in wate

Synonyms

alpha-angelicalactone, angelica lactone, angelica lactone, (alpha)-isomer, angelica lactone, (beta)-isomer

Canonical SMILES

CC1=CCC(=O)O1

Alpha-Angelica lactone is a cyclic ester, specifically a lactone derived from the natural compound angelica. It has the molecular formula C₇H₈O₂ and a molecular weight of 128.14 g/mol. This compound features a five-membered ring structure, which is characteristic of lactones, and is known for its pleasant aroma and flavor profile. Alpha-Angelica lactone is often utilized in the food and fragrance industries due to these properties, and it also serves as a valuable intermediate in organic synthesis.

Alpha-Angelica lactone is believed to exert its potential anticarcinogenic effects by increasing the activity of glutathione-S-transferase (GST) and UDP-glucuronosyltransferase (UGT) enzymes []. These enzymes help detoxify harmful substances in the body. The exact mechanism by which it activates these enzymes is still under investigation [].

Toxicity

Limited data exists on the oral toxicity of alpha-Angelica lactone. However, the Food and Drug Administration (FDA) has listed it as Generally Recognized As Safe (GRAS) for use as a flavoring agent [].

Flammability

Alpha-Angelica lactone has a flash point of 74°C, indicating moderate flammability [].

Natural Occurrence and Chemical Properties

Alpha-Angelica lactone is a naturally occurring organic compound classified as an angelica lactone and a butenolide. It is found in various plants, including Norway spruce (Picea abies), tamarind (Tamarindus indica), and bearberry (Arctostaphylos uva-ursi) [].

This compound exhibits several key properties relevant to scientific research:

  • Chemical formula: C5H6O2 []
  • Molecular weight: 98.10 g/mol []
  • CAS number: 591-12-8 []
  • Appearance: Colorless liquid
  • Boiling point: 55-56 °C at 12 mmHg
  • Melting point: 13-17 °C
  • Density: 1.092 g/mL at 25 °C

Potential Applications in Organic Synthesis

Alpha-Angelica lactone demonstrates potential as a building block in organic synthesis due to its reactive cyclic structure. Research explores its use in:

  • Asymmetric synthesis: Studies investigate the use of alpha-angelica lactone in the development of new methodologies for the asymmetric synthesis of complex molecules. For example, research explores its use in the creation of Morita-Baylis-Hillman carbonates, which possess valuable pharmaceutical properties.

Research on Biological Activity

While the full extent of its biological activity remains under investigation, alpha-angelica lactone has shown:

  • Lactonase activity: Research suggests that alpha-angelica lactone might act as a substrate for the enzyme paraoxonase-1 (PON1), which plays a role in various biological processes.
, making it a versatile compound in synthetic organic chemistry. Notably, it can undergo ozonolysis, which allows for the production of malonic acid and malonates, highlighting its utility in generating industrially relevant intermediates . Additionally, alpha-Angelica lactone can act as a catalyst in oxidation reactions; for instance, it has been used to oxidize pyrrolidines to γ-lactams efficiently . Furthermore, it can facilitate the oxidation of benzylic sp³ C–H bonds under optimized conditions .

Research indicates that alpha-Angelica lactone exhibits various biological activities. It has been studied for its potential antimicrobial properties and may possess anti-inflammatory effects. The compound's interactions with biological systems make it an interesting candidate for further pharmacological studies, although more extensive research is necessary to fully elucidate its mechanisms of action.

Alpha-Angelica lactone can be synthesized through several methods:

  • From Levulinic Acid: One common method involves the reaction of levulinic acid with phosphoric acid at elevated temperatures (around 150 °C) to yield alpha-Angelica lactone .
  • Catalytic Asymmetric Vinylogous Conjugate Addition: This method allows for the direct catalytic addition to α,β-unsaturated thioamides .
  • Ozonolysis: As mentioned earlier, ozonolysis can convert alpha-Angelica lactone into other valuable compounds like malonates .

These synthesis routes emphasize the compound's versatility and importance in organic synthesis.

Alpha-Angelica lactone finds applications across various fields:

  • Food Industry: It is used as a flavoring agent due to its pleasant aroma.
  • Fragrance Industry: Its aromatic properties make it suitable for use in perfumes and scented products.
  • Organic Synthesis: It serves as an important intermediate for synthesizing other chemical compounds, including pharmaceuticals and agrochemicals.

Studies on the interactions of alpha-Angelica lactone with other chemical species have demonstrated its potential as a catalyst in various reactions. For instance, its role in facilitating oxidation reactions underscores its utility in synthetic pathways . Additionally, research into its biological interactions suggests that it may influence certain metabolic pathways, warranting further investigation into its pharmacological potential.

Alpha-Angelica lactone shares structural similarities with several other lactones and cyclic esters. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Gamma-ValerolactoneC₅H₈O₂Used as a biofuel and solvent; derived from biomass
Delta-DecalactoneC₁₀H₁₈O₂Known for its sweet odor; used in fragrances
Beta-ButyrolactoneC₄H₈O₂Common solvent and precursor in organic synthesis
CaprolactamC₆H₁₁NOPrecursor to nylon; exhibits different reactivity

Uniqueness of Alpha-Angelica Lactone

Alpha-Angelica lactone's unique five-membered ring structure sets it apart from these similar compounds. Its specific reactivity patterns, particularly in catalytic processes and its aromatic properties, make it particularly valuable in both industrial applications and organic synthesis. The ability to derive useful intermediates through reactions involving alpha-Angelica lactone further emphasizes its significance within chemical research and applications.

Physical Description

clear, light to dark yellow liquid with a sweet herbaceous odour reminiscent of tobacco

XLogP3

0.6

Density

1.084 (20°/20°)

Melting Point

18.0 °C

UNII

29CRF6L9C5

GHS Hazard Statements

Aggregated GHS information provided by 1556 companies from 4 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

591-12-8

Wikipedia

Alpha-Angelica lactone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

2(3H)-Furanone, 5-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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